Dihydrolysergamide
Overview
Description
Dihydrolysergamide is a synthetic compound derived from lysergic acid. It is notable for its altered chemical and physical properties compared to its parent compound. This compound is primarily used as an analytical standard for the LC-MS analysis of lysergamide and its metabolites in biological samples . It is also used as a drug product impurity standard in pharmacopoeia .
Preparation Methods
The synthesis of dihydrolysergamide involves several steps, including the total synthesis of dihydrolysergic acid and dihydrolysergol, which are precursors to this compound. This synthetic approach allows for the rapid assembly of D-ring analogs of this compound.
Chemical Reactions Analysis
Dihydrolysergamide participates in a variety of chemical reactions, highlighting its reactivity and versatility. It undergoes reactions such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include Pd(0) catalysts for cyclization and functionalized pyridine for D-ring formation. The major products formed from these reactions include various D-ring analogs and alternative heterocyclic derivatives.
Scientific Research Applications
Dihydrolysergamide has several scientific research applications. It is used in the synthesis and analysis of lysergamide and its metabolites. The compound’s altered chemical and physical properties make it valuable for studying molecular structure, chemical reactions, and physical and chemical properties. It is also used in pharmacopoeia as a drug product impurity standard . Additionally, it has applications in the synthesis of D-ring analogs and alternative heterocyclic derivatives.
Mechanism of Action
The mechanism of action of dihydrolysergamide involves its interaction with various molecular targets and pathways. While specific details on its mechanism are limited, it is known to participate in reactions that involve the coordination chemistry of dihydrogen, which indirectly informs on its chemical behavior due to the relevance of dihydrogen bonding in its reactions
Comparison with Similar Compounds
Dihydrolysergamide is unique compared to other similar compounds due to its altered chemical and physical properties. Similar compounds include lysergic acid, dihydrolysergic acid, and dihydrolysergol. These compounds share structural similarities but differ in their chemical reactivity and applications. This compound’s unique properties make it valuable for specific analytical and synthetic applications.
Properties
IUPAC Name |
(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-19-8-10(16(17)20)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)19/h2-4,7,10,12,14,18H,5-6,8H2,1H3,(H2,17,20)/t10-,12-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVHDXFBOKGRLN-MPKXVKKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2410-19-7 | |
Record name | Dihydrolysergamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2410-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrolysergic acid amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-methylergoline-8β-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.560 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROLYSERGAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08K6N5500V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Dihydrolysergic acid amide (DLSA) on serotonin receptors?
A: DLSA exhibits complex interactions with serotonin receptors. Research suggests it acts as a partial agonist at certain serotonin receptors, meaning it binds to the receptor and elicits a response, but this response is less potent than that of a full agonist like serotonin itself []. Specifically, DLSA shows antagonist activity at 5-HT2 receptors, effectively blocking the effects of serotonin at these sites []. This antagonistic behavior is particularly evident in vascular tissues like the femoral vein, where DLSA inhibits serotonin-induced contractions [].
Q2: How does the structure of dihydrolysergamides influence their interaction with serotonin receptors?
A: The conformation of the piperidine ring in dihydrolysergamides, which can be influenced by substituents like the one at position 10, plays a crucial role in receptor binding []. This conformational flexibility likely dictates how effectively the molecule interacts with the serotonin receptor binding site. Furthermore, variations in the substituents at other positions within the dihydrolysergamide structure can significantly impact their pharmacological activity, as seen with the differing potencies of dihydrolysergamides and their 10-methoxy derivatives [].
Q3: Are there any known differences in the effects of DLSA and Dihydroergotamine (DHE), a related compound?
A: While both DLSA and DHE show activity at serotonin receptors, they differ in their potency and selectivity. Studies comparing their effects on human blood platelets and femoral veins found that while both compounds inhibit serotonin-potentiated platelet aggregation, DLSA is less potent than DHE in inhibiting adrenaline-induced aggregation []. Additionally, DHE exhibits a greater antagonist potency against serotonin-induced contractions in femoral veins compared to DLSA []. These findings highlight that subtle structural differences between the two compounds lead to distinct pharmacological profiles.
Q4: What is the significance of the 13C NMR data in understanding this compound structure and activity?
A: 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the conformational dynamics of dihydrolysergamides []. Specifically, the chemical shifts observed in 13C NMR spectra are sensitive to changes in the conformation of the piperidine ring within the this compound structure. By analyzing these chemical shifts, researchers can deduce how the piperidine ring conformation is affected by factors such as the nature of the substituent at position 10 and the solvent environment []. This information is crucial for understanding how these structural variations might translate into differences in receptor binding and ultimately, biological activity.
Q5: Have any tritium-labeled derivatives of dihydrolysergamides been synthesized, and what is their purpose?
A: Yes, tritium-labeled derivatives of dihydrolysergamides, such as [9, 10-3H] Metergoline, have been successfully synthesized []. These radiolabeled compounds are essential tools for studying the pharmacokinetics and pharmacodynamics of dihydrolysergamides. By utilizing these radiolabeled forms, researchers can track the absorption, distribution, metabolism, and excretion of these compounds in biological systems with high sensitivity. This allows for a more thorough understanding of their behavior in vivo and can provide valuable insights for drug development.
Q6: Are there simpler structural analogs of Dihydrolysergic acid amide that have been investigated for pharmacological activity?
A: Yes, researchers have explored 5-phenylnicotinamides and l-methyl-5-phenylnipecotamides as simplified structural analogs of lysergic acid, aiming to identify compounds with similar pharmacological profiles []. While these analogs demonstrated CNS depressant activity, their potency was generally lower compared to the corresponding dihydrolysergamides, particularly for the nicotinamide series []. This suggests that the specific structural features of dihydrolysergamides are crucial for their unique activity and highlights the challenges in designing simplified analogs with comparable potency.
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